(R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole
CAS No.: 150993-62-7
Cat. No.: VC21131629
Molecular Formula: C13H15ClN4O4S
Molecular Weight: 358.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150993-62-7 |
|---|---|
| Molecular Formula | C13H15ClN4O4S |
| Molecular Weight | 358.8 g/mol |
| IUPAC Name | (2R)-1-[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]pyrrolidine-2-carbonyl chloride |
| Standard InChI | InChI=1S/C13H15ClN4O4S/c1-17(2)23(20,21)10-6-5-8(11-12(10)16-22-15-11)18-7-3-4-9(18)13(14)19/h5-6,9H,3-4,7H2,1-2H3/t9-/m1/s1 |
| Standard InChI Key | ZPBKQTOHYMFDLD-SECBINFHSA-N |
| Isomeric SMILES | CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCC[C@@H]3C(=O)Cl |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCCC3C(=O)Cl |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCCC3C(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
(R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole is a complex organic compound with distinctive structural features that contribute to its functionality as a chiral tagging reagent. The compound is identified by the CAS number 150993-62-7 and has a molecular formula of C13H15ClN4O4S with a molecular weight of 358.8 . The (R)-(+) designation in its name indicates its specific stereochemistry, which is crucial for its applications in chiral separation technology.
The compound contains several key functional groups, including the dimethylaminosulfonyl group, a chloroformyl moiety attached to the pyrrolidine ring, and the benzoxadiazole core structure. These structural components work in concert to facilitate the compound's reactivity with various analytes, particularly chiral amines, resulting in the formation of diastereomers that can be separated by chromatographic techniques .
The benzoxadiazole core provides fluorescent properties to the compound, enabling sensitive detection methods when used in analytical applications. This characteristic is particularly valuable in trace analysis scenarios where high sensitivity is required .
Physical and Chemical Properties
Understanding the physical and chemical properties of (R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole is essential for its proper handling and application in research settings. The compound presents as a powder to crystalline material with a color ranging from light yellow to orange . Due to its sensitivity to environmental conditions, it requires refrigerated storage to maintain stability and chemical integrity .
The compound exhibits specific spectroscopic properties that make it particularly valuable for analytical applications. When derivatives of this compound are formed with analytes, they typically show maximal excitation wavelengths around 450 nm and emission wavelengths at approximately 560 nm . These fluorescent properties enable highly sensitive detection in chromatographic analyses.
Table 1: Key Physical and Chemical Properties
| Property | Characteristic |
|---|---|
| Physical State | Powder to crystal |
| Color | Light yellow to yellow to orange |
| Molecular Formula | C13H15ClN4O4S |
| Molecular Weight | 358.8 g/mol |
| Storage Conditions | Refrigerated |
| GHS Symbol | GHS07 (Warning) |
| Hazard Statements | H315-H319 (Skin and eye irritation) |
The reactivity of (R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole is primarily associated with its chloroformyl group, which readily reacts with nucleophilic functional groups, particularly amines and alcohols. This reactivity forms the basis for its application as a derivatization reagent in analytical chemistry . The compound shows optimal reactivity under mild basic conditions, typically in the presence of pyridine, which acts as a catalyst for the derivatization reaction .
Applications in Analytical Chemistry
The primary application of (R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole lies in analytical chemistry, specifically in the area of chiral separations. The compound serves as a highly effective chiral tagging reagent for the analysis of enantiomeric compounds, particularly amines and alcohols .
When used as a derivatization reagent, (R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole reacts with mirror image enantiomers of amines to produce corresponding diastereomers in the presence of pyridine as a catalyst . These diastereomers can then be separated using conventional HPLC techniques, enabling the resolution of chiral compounds that would otherwise be challenging to distinguish. Research has shown that the diastereomers derived from aliphatic amines can be effectively resolved using either reversed-phase chromatography with water-acetonitrile or normal-phase chromatography with n-hexane-ethyl acetate as the eluent .
An important characteristic of this reagent is the relationship between its own chirality and the elution order of the resulting diastereomers. When the S(-) enantiomer of the reagent is used for derivatization, amines with S-configuration elute faster than their R-configuration counterparts. Conversely, when the R(+) enantiomer is employed, the opposite elution order is observed . This predictable pattern enhances the utility of the reagent in stereochemical analyses.
Table 2: Chromatographic Resolution Characteristics
| Amine Type | Relative Resolution (Rs) | Elution Order with (R)-(+)-DBD-Pro-COCl | Elution Order with (S)-(-)-DBD-Pro-COCl |
|---|---|---|---|
| Aliphatic (e.g., 1-cyclohexylethylamine) | Higher | S before R | R before S |
| Aromatic (e.g., 1-phenylethylamine) | Lower | S before R | R before S |
Research has demonstrated that the resolution values (Rs) obtained for amines with aliphatic ring structures, such as 1-cyclohexylethylamine, are generally larger than those for amines with aromatic ring structures, like 1-phenylethylamine . This observation provides valuable guidance for optimizing separation conditions based on the structural characteristics of the target analytes.
Pharmaceutical and Biochemical Research Applications
(R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole has established significant utility in pharmaceutical development and biochemical research. The compound serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, attributed to its ability to cross the blood-brain barrier . This property makes it valuable in drug development pipelines focused on central nervous system therapeutics.
In biochemical research, the compound is employed in studies investigating enzyme inhibition and receptor binding mechanisms . These applications provide crucial insights into cellular mechanisms and potential therapeutic targets. By facilitating the study of biochemical interactions at the molecular level, the compound contributes to fundamental research that underlies pharmaceutical advances.
A notable application is the determination of psilocin in biological samples. Research has demonstrated that (R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole can be used to derivatize psilocin, enabling its sensitive determination by HPLC with fluorimetry and mass spectrometry . This methodology has been successfully applied to analyze psilocin in both magic mushrooms and rat plasma samples, showcasing the compound's utility in forensic and pharmacological studies .
The reaction between psilocin and (R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole occurs efficiently at 60°C for 10 minutes in the presence of 2% pyridine, resulting in derivatives that can be separated using an ODS column with a water-acetonitrile mobile phase containing 0.1% trifluoroacetic acid . Mass spectrometric analysis of these derivatives reveals a protonated-molecular ion at m/z = 527, with characteristic fragment ions at m/z = 482, 295, and 205 during MS-MS analysis .
Material Science and Environmental Applications
Beyond its analytical and pharmaceutical applications, (R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole has found applications in material science and environmental monitoring. In material science, the compound is explored for its potential to create advanced materials, particularly polymers with enhanced thermal stability and chemical resistance . These properties can be valuable in various industrial applications where materials must withstand challenging environmental conditions.
The compound also plays a role in environmental monitoring efforts, particularly in the development of sensors for detecting environmental pollutants . By incorporating the compound into sensor designs, researchers can create systems that provide real-time data on contamination levels, contributing to environmental protection initiatives. These applications leverage the compound's chemical reactivity and fluorescent properties to enable sensitive detection of target analytes in environmental samples.
In diagnostic applications, (R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole contributes to the formulation of diagnostic agents, particularly in imaging techniques that require high sensitivity and specificity . These applications aim to improve the accuracy of disease detection, potentially leading to earlier diagnosis and better patient outcomes.
Current Research Trends and Future Directions
Current research involving (R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole continues to expand its applications across multiple scientific domains. One significant research direction involves improving the compound's efficacy in determining enantiomeric excess (ee) in chiral compounds . The ability to accurately measure ee is crucial in pharmaceutical development, where the stereochemical purity of drug candidates can significantly impact their safety and efficacy profiles.
Recent studies have compared (R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole with other chiral derivatization reagents, finding that it offers distinct advantages in certain applications, particularly those involving biological samples . The compound's fluorescent properties enable highly sensitive detection, making it particularly valuable for trace analysis in complex matrices.
The continued development of novel analytical methodologies incorporating this compound promises to enhance our capabilities in areas such as metabolomics, pharmacokinetics, and environmental monitoring. As analytical instrumentation continues to evolve, particularly in the areas of mass spectrometry and high-resolution chromatography, the utility of (R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole as a derivatization reagent is likely to expand.
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